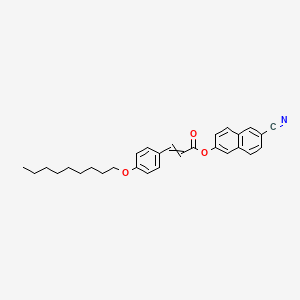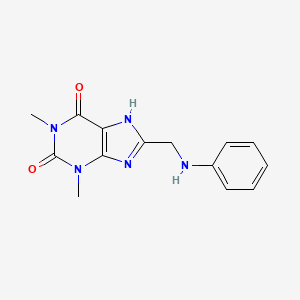
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is a chemical compound known for its unique structure and properties It features a triphenylphosphoranylidene group attached to a decanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one typically involves the reaction of triphenylphosphine with a suitable precursor, such as a decanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one can undergo various chemical reactions, including:
Oxidation: The phosphoranylidene group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphoranylidene derivatives.
科学研究应用
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one involves its ability to act as a nucleophile due to the presence of the phosphoranylidene group. This allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve interactions with electrophiles and other reactive species.
相似化合物的比较
Similar Compounds
- (Triphenylphosphoranylidene)acetaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- (Triphenylphosphoranylidene)acetone
Uniqueness
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and applications. The presence of the decanone backbone provides additional functional groups that can participate in various chemical reactions, making it a versatile compound in organic synthesis and material science.
属性
CAS 编号 |
84393-96-4 |
|---|---|
分子式 |
C28H33OP |
分子量 |
416.5 g/mol |
IUPAC 名称 |
6-(triphenyl-λ5-phosphanylidene)decan-5-one |
InChI |
InChI=1S/C28H33OP/c1-3-5-22-27(29)28(23-6-4-2)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,3-6,22-23H2,1-2H3 |
InChI 键 |
AMEMTSGLIPCDGR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


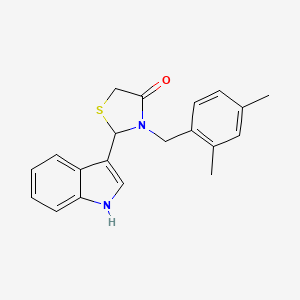
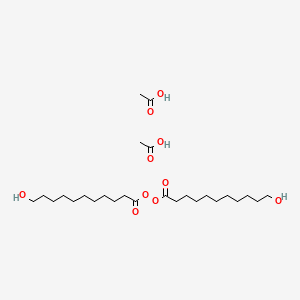

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
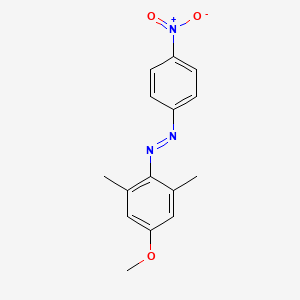


![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)

